Enhanced Lewis Acidity: Predicted pKa of 2,4,6-Tribromophenylboronic Acid vs. Fluorinated, Chlorinated, and Methylated Analogs
The predicted pKa of 2,4,6-tribromophenylboronic acid is 7.77 ± 0.58, which is lower (more acidic) than that of the 2,4,6-trifluoro analog (8.26 ± 0.58), the 2,4,6-trichloro analog (7.80 ± 0.58), and substantially lower than the 2,4,6-trimethyl analog (9.00 ± 0.58) . The increased acidity results from the strong electron-withdrawing inductive effect of three bromine substituents, which stabilises the boronate anion and shifts the B(OH)₂/B(OH)₃⁻ equilibrium toward the tetrahedral form at physiological and near-neutral pH [1].
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | 7.77 ± 0.58 |
| Comparator Or Baseline | 2,4,6-Trifluorophenylboronic acid: 8.26 ± 0.58; 2,4,6-Trichlorophenylboronic acid: 7.80 ± 0.58; 2,4,6-Trimethylphenylboronic acid: 9.00 ± 0.58; Phenylboronic acid: 8.83 |
| Quantified Difference | ΔpKa = –0.49 vs. trifluoro; –0.03 vs. trichloro; –1.23 vs. trimethyl; –1.06 vs. unsubstituted phenylboronic acid |
| Conditions | Predicted values from ChemicalBook using ACD/Labs Percepta algorithm; aqueous, 25 °C |
Why This Matters
A lower pKa shifts the reactive boronate equilibrium toward the active nucleophilic species at milder pH, which is critical for aqueous Suzuki couplings and for applications where pH-sensitive functional groups are present [1].
- [1] J. Organomet. Chem. (2020) 915, 121256: The influence of ortho-substituents on the properties of phenylboronic acids. View Source
